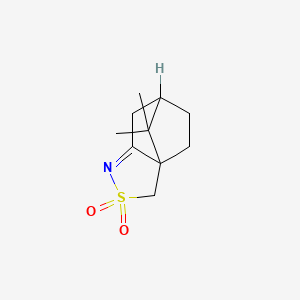

(1S)-(-)-(10-Camphorsulfonyl)imine

Vue d'ensemble

Description

(1S)-(-)-(10-Camphorsulfonyl)imine is a chiral sulfonamide derived from camphor. It is known for its utility in asymmetric synthesis, particularly in the formation of chiral amines. The compound’s unique structure, featuring a camphor backbone and a sulfonylimine group, makes it a valuable reagent in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-(-)-(10-Camphorsulfonyl)imine typically involves the reaction of camphorsulfonyl chloride with an amine. One common method is to react camphorsulfonyl chloride with ammonia or a primary amine under basic conditions to form the sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and rigorous purification steps, such as recrystallization or chromatography, are essential to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-(-)-(10-Camphorsulfonyl)imine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The imine group can be reduced to form amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Chiral amines.

Substitution: Various sulfonamide derivatives.

Applications De Recherche Scientifique

Asymmetric Synthesis

(1S)-(-)-(10-Camphorsulfonyl)imine is widely utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for synthesizing enantiomerically enriched compounds.

- Case Study : In the synthesis of chiral amines, this compound has been used to convert prochiral substrates into optically active products through enantioselective reactions, demonstrating high selectivity and yield .

Oxidation Reactions

The compound is also employed in oxidation reactions, particularly in the formation of oxaziridines and other nitrogen-containing heterocycles.

- Data Table: Oxidation Efficiency

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Oxidation of Phosphites | 0.5 M solution in acetonitrile | 85 |

| Synthesis of Oligonucleotides | Varying oxidation times | Up to 90 |

This data indicates that this compound can effectively oxidize phosphites, providing a reliable method for synthesizing complex molecules .

Catalytic Reactions

The compound serves as a catalyst in various enantioselective reactions, facilitating the formation of chiral centers in target molecules.

- Example : It has been successfully used in catalytic enantioselective alkylations, achieving up to 66% enantiomeric excess (ee) in certain cases .

Drug Development

The unique structural features of this compound make it an attractive candidate for developing new pharmaceuticals.

- Case Study : Research has shown its potential in synthesizing proton pump inhibitors, which are crucial for treating gastric acid-related disorders .

Studies indicate that derivatives of this compound exhibit biological activities, including antimicrobial and anti-inflammatory properties.

Mécanisme D'action

The mechanism by which (1S)-(-)-(10-Camphorsulfonyl)imine exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by providing a stereocontrolled environment during chemical reactions. The camphor backbone imparts rigidity and chirality, while the sulfonylimine group participates in various chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R)-(+)-Camphorsulfonylimine: The enantiomer of (1S)-(-)-(10-Camphorsulfonyl)imine, used in similar applications but with opposite chirality.

Camphorsulfonic acid: A related compound used as a catalyst in organic synthesis.

Camphorsulfonamide: Another derivative of camphor with applications in asymmetric synthesis.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a camphor backbone and a sulfonylimine group. This combination allows it to be highly effective in inducing chirality in target molecules, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Activité Biologique

(1S)-(-)-(10-Camphorsulfonyl)imine is a chiral compound with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, synthesis, and related research findings.

- Molecular Formula : C₁₀H₁₅NO₂S

- Molecular Weight : 213.297 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 226-228 °C

- Boiling Point : 337.2 ± 25.0 °C at 760 mmHg

- CAS Number : 60886-80-8

This compound is characterized by its camphor-derived structure, which contributes to its unique reactivity and selectivity in various chemical reactions .

This compound can be synthesized through the oxidation of camphorsulfonamide or related precursors. The resulting imine acts as a key intermediate in the formation of oxaziridines, which are valuable for their oxidizing properties in organic synthesis .

The mechanism typically involves the formation of a chiral environment that influences the stereochemistry of subsequent reactions, allowing for the selective production of specific enantiomers in synthetic pathways .

Antimicrobial Properties

Research indicates that compounds derived from camphorsulfonyl derivatives exhibit antimicrobial activity. For example, studies have shown that certain camphor-based reagents can selectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its ability to act as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity is dysregulated .

Case Studies

- Oxidative Reactions :

- Antibacterial Activity :

Research Findings

Recent studies have focused on the structural analysis and biological evaluation of camphor-derived compounds, including this compound:

Propriétés

Numéro CAS |

60886-80-8 |

|---|---|

Formule moléculaire |

C10H15NO2S |

Poids moléculaire |

213.30 g/mol |

Nom IUPAC |

(1S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m0/s1 |

Clé InChI |

ZAHOEBNYVSWBBW-OIBJUYFYSA-N |

SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C |

SMILES isomérique |

CC1([C@H]2CC[C@]13CS(=O)(=O)N=C3C2)C |

SMILES canonique |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C |

Synonymes |

(3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.